molecular formula C6H9NO3S2 B13866742 5-(2-Hydroxyethyl)thiophene-2-sulfonamide

5-(2-Hydroxyethyl)thiophene-2-sulfonamide

Cat. No.: B13866742
M. Wt: 207.3 g/mol
InChI Key: QRLOJSZXDVWJQK-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. Sulfonamides, on the other hand, are a crucial class of drugs known for their antibacterial, antiviral, anticancer, and other pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may produce thiophene-based alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific enzyme isoform targeted.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Hydroxyethyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides, such as 5-(2-thienylthio)thiophene-2-sulfonamide and 5-(aminomethyl)thiophene-2-sulfonamide .

Uniqueness

What sets this compound apart from other similar compounds is its specific structural features, such as the hydroxyethyl group, which may contribute to its unique biological activity and potential therapeutic applications. The presence of the hydroxyethyl group can influence the compound’s solubility, reactivity, and interaction with molecular targets.

Properties

Molecular Formula

C6H9NO3S2

Molecular Weight

207.3 g/mol

IUPAC Name

5-(2-hydroxyethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C6H9NO3S2/c7-12(9,10)6-2-1-5(11-6)3-4-8/h1-2,8H,3-4H2,(H2,7,9,10)

InChI Key

QRLOJSZXDVWJQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CCO

Origin of Product

United States

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